hOCT1 Transporter Inhibition: IC50 Comparison with Clinically Relevant OCT1 Ligands
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid inhibits human organic cation transporter 1 (hOCT1/SLC22A1) with an IC50 of 118–138 µM, as measured by reduction of ASP+ substrate uptake in HEK293 cells expressing human OCT1 [1]. For cross-study context, monocrotaline—a pyrrolizidine alkaloid and known OCT1 inhibitor—exhibits an IC50 of 36.8 µM against hOCT1 in a comparable cellular uptake assay , while the endogenous steroid corticosterone inhibits rat OCT1 with an IC50 of approximately 150 µM [2]. The target compound is approximately 3.2-fold weaker than monocrotaline but comparable to corticosterone. This quantitative placement indicates the compound occupies a moderate-affinity range within the OCT1 ligand space, relevant for assessing transporter-mediated drug-drug interaction liability during preclinical profiling.
| Evidence Dimension | Inhibition of human OCT1 (SLC22A1)-mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 118–138 µM (1.18 × 10^5–1.38 × 10^5 nM) |
| Comparator Or Baseline | Monocrotaline IC50 = 36.8 µM; Corticosterone IC50 ≈ 150 µM (rat OCT1) |
| Quantified Difference | 3.2-fold weaker than monocrotaline; approximately equipotent to corticosterone |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP+ fluorescence uptake assay (2 min incubation); microplate reader-based analysis [1][2] |
Why This Matters
OCT1 is a major hepatic uptake transporter; knowing the compound's moderate inhibitory potency allows researchers to anticipate potential transporter-mediated drug-drug interactions when this compound is used as a probe or building block in co-administered screening cascades.
- [1] BindingDB. BDBM50505668 (CHEMBL3560524): IC50 = 1.18 × 10^5 nM for inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader based analysis. Curated by ChEMBL, University Medicine Greifswald. View Source
- [2] Hayer-Zillgen M, Brüss M, Bönisch H. Expression and pharmacological profile of the human organic cation transporters hOCT1, hOCT2 and hOCT3. British Journal of Pharmacology. 2002;136(6):829-836. View Source
